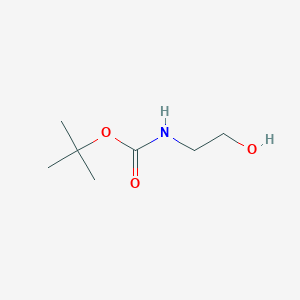

tert-Butyl N-(2-hydroxyethyl)carbamate

Descripción general

Descripción

Tert-Butyl N-(2-hydroxyethyl)carbamate, also known as this compound, is a useful research compound. Its molecular formula is C7H15NO3 and its molecular weight is 161.2 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

N-Boc-ethanolamine is an amine-protected, difunctional reagent . It is primarily used in the synthesis of phosphatidyl ethanolamines and ornithine . These compounds play crucial roles in cellular functions, including membrane structure and metabolic processes.

Mode of Action

The compound acts as a protecting group for amines, particularly in the synthesis of phosphatidyl ethanolamines . It binds to the amine group, preventing it from reacting with other substances during the synthesis process . This protection is reversible, allowing the amine to be freed for subsequent reactions when needed .

Biochemical Pathways

The primary biochemical pathway involving N-Boc-ethanolamine is the synthesis of phosphatidyl ethanolamines . These are a class of phospholipids found in biological membranes. They are involved in cell signaling and membrane fusion .

Result of Action

The primary result of N-Boc-ethanolamine’s action is the successful synthesis of phosphatidyl ethanolamines . These compounds are essential components of cell membranes and play a role in various cellular functions.

Action Environment

The action of N-Boc-ethanolamine can be influenced by various environmental factors. For instance, the compound’s stability and reactivity can be affected by temperature, pH, and the presence of other chemicals . Additionally, the compound’s environmental impact has been studied, with research suggesting that small amounts of ethanolamine have no significant impact on plant health .

Análisis Bioquímico

Cellular Effects

It is known that ethanolamine, a related compound, can enhance the proliferation of intestinal epithelial cells . It is plausible that N-Boc-ethanolamine may have similar effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known to be involved in the synthesis of phosphatidyl ethanolamines and ornithine

Dosage Effects in Animal Models

It is known that ethanolamine, a related compound, can enhance the proliferation of intestinal epithelial cells in a dose-dependent manner .

Metabolic Pathways

N-Boc-ethanolamine is involved in the synthesis of phosphatidyl ethanolamines and ornithine

Actividad Biológica

Tert-butyl N-(2-hydroxyethyl)carbamate is a carbamate derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry and organic synthesis. This compound is characterized by its unique structure, which includes a tert-butyl group and a hydroxyethyl moiety linked through a carbamate functional group. This article explores its biological activity, including mechanisms of action, research findings, and potential therapeutic applications.

- Molecular Formula : C₉H₁₉N₁O₄

- Molecular Weight : 205.25 g/mol

- Density : 1.085 g/cm³

- Boiling Point : 324.2°C at 760 mmHg

- Flash Point : 149.9°C

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The carbamate group can form covalent bonds with the active sites of enzymes, leading to inhibition of their activity. This mechanism is particularly relevant in the context of enzyme inhibition studies aimed at developing therapeutic agents for various diseases.

Biological Activities

- Enzyme Inhibition :

- Neuroprotective Effects :

- Anticancer Properties :

Table 1: Summary of Biological Activities

Detailed Research Findings

-

Enzyme Inhibition Studies :

- In vitro assays demonstrated that this compound effectively inhibited enzymes critical for cancer metabolism, leading to decreased cell viability in certain cancer cell lines.

- Neuroprotective Mechanisms :

- Therapeutic Applications :

Aplicaciones Científicas De Investigación

Pharmaceutical Synthesis

Tert-Butyl N-(2-hydroxyethyl)carbamate serves as an important intermediate in the synthesis of bioactive compounds. One notable application is its role in the synthesis of lacosamide, an anticonvulsant drug used for epilepsy treatment. The compound acts as a protective group for amines during synthetic processes, allowing for selective reactions that enhance yield and purity.

Case Study: Lacosamide Synthesis

In the preparation of lacosamide, this compound is utilized to form key intermediates through a series of condensation reactions. The use of this carbamate derivative has been shown to improve the overall yield of the synthetic pathway by facilitating easier purification steps and reducing by-products .

Enzymatic Reactions

The compound has been investigated for its potential in enzymatic reactions, particularly in kinetic resolutions. For instance, studies have demonstrated that this compound can be resolved into its enantiomers using lipase-catalyzed transesterification reactions. This property is particularly valuable in the production of chiral pharmaceuticals, where enantiomeric purity is crucial.

Data Table: Enzymatic Resolution Yields

| Enzyme | Reaction Conditions | Yield (S) | Yield (R) |

|---|---|---|---|

| CAL-B (Novozym 435) | 40 °C, 12 h | >99% | >99% |

This table summarizes the yields achieved during the enzymatic resolution process, highlighting the efficiency of using this compound as a substrate .

Green Chemistry Applications

The compound has also been explored within the context of green chemistry. Its ability to undergo reactions with lower environmental impact makes it an attractive candidate for sustainable synthetic methods. For example, reactions utilizing this compound can often be performed under milder conditions, reducing energy consumption and minimizing waste .

Example: Eco-Friendly Synthesis

Recent advancements have shown that employing this compound in solvent-free conditions can lead to significant reductions in solvent use and waste generation during organic reactions. This aligns with principles of green chemistry aimed at reducing hazardous substances .

Research indicates that this compound exhibits biological activity that may be harnessed for therapeutic purposes. Its interaction with specific molecular targets suggests potential applications in drug development beyond just serving as an intermediate.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for tert-Butyl N-(2-hydroxyethyl)carbamate, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or carbamate coupling. For example, reacting tert-butyl carbamate with 2-chloroethanol under basic conditions (e.g., K₂CO₃ in DMF at 60°C) yields the product. Monitoring pH and temperature is critical to minimize side reactions like hydrolysis . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) achieves >95% purity. Optimization studies suggest microwave-assisted synthesis reduces reaction time by 40% compared to conventional heating .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR : Key signals include δ 1.42 ppm (t-Bu, 9H), δ 3.45–3.60 ppm (CH₂OH and NH), and δ 4.85 ppm (broad OH).

- IR : Stretching vibrations at ~3320 cm⁻¹ (N-H/O-H), 1680 cm⁻¹ (C=O), and 1250 cm⁻¹ (C-O-C).

- MS : Molecular ion [M+H]⁺ at m/z 190.1 (calculated: 189.2). Discrepancies in peak ratios may indicate residual solvents or degradation products .

Q. What are the recommended storage conditions to maintain the stability of this compound?

- Methodological Answer : Store in amber vials at 2–8°C under inert gas (Ar/N₂) to prevent hydrolysis of the carbamate group. Stability studies show <5% degradation over 12 months when protected from humidity and light. Avoid contact with strong acids/bases during handling .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the reactivity of this compound in biological systems?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) can model bond dissociation energies, identifying the carbamate group as the primary reactive site. Molecular docking (AutoDock Vina) against enzyme targets (e.g., proteases) predicts binding affinities (ΔG ≈ -7.2 kcal/mol), suggesting potential as a reversible inhibitor. Validation via kinetic assays (IC₅₀ ≈ 12 µM) aligns with computational predictions .

Q. What strategies resolve contradictions in crystallographic data during structural analysis of this compound derivatives?

- Methodological Answer : Discrepancies in unit cell parameters may arise from polymorphism. Use SHELXL for refinement, incorporating Hirshfeld surface analysis to assess intermolecular interactions (e.g., O-H···O hydrogen bonds). For ambiguous electron density, employ twin refinement (TWIN/BASF in SHELXL) or synchrotron radiation for high-resolution data (<1.0 Å) .

Q. How do solvent polarity and catalyst choice affect the regioselectivity of this compound in cross-coupling reactions?

- Methodological Answer : Polar aprotic solvents (DMF, DMSO) favor SN2 mechanisms, yielding >90% substitution at the hydroxyethyl group. Transition-metal catalysts (Pd/C, CuI) enable Suzuki-Miyaura coupling with aryl boronic acids (e.g., 4-bromophenyl), achieving 70–85% yields. Solvent screening (Kamlet-Taft parameters) and Hammett plots correlate σ values with reaction rates .

Propiedades

IUPAC Name |

tert-butyl N-(2-hydroxyethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO3/c1-7(2,3)11-6(10)8-4-5-9/h9H,4-5H2,1-3H3,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPTXCAZYUMDUMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10369791 | |

| Record name | tert-Butyl N-(2-hydroxyethyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10369791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26690-80-2 | |

| Record name | tert-Butyl N-(2-hydroxyethyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10369791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-(2-hydroxyethyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.